molecular formula C11H9FN4OS B2821866 N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1274018-62-0

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2821866
CAS No.: 1274018-62-0
M. Wt: 264.28
InChI Key: ZPCDUZWVVYUMTC-UHFFFAOYSA-N
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Description

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic chemical compound designed for research applications, integrating a pyrazole-carboxamide core with a fluorophenyl-thiourea functional group. This structure combines two pharmacologically significant motifs, suggesting potential for diverse biological activity studies. The pyrazole-carboxamide scaffold is recognized in medicinal chemistry and agrochemical research. In pharmaceuticals, similar pyrazole carboxamide structures have been investigated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune disease pathways . Other pyrazole carboxamide derivatives have demonstrated significant antifungal efficacy by targeting mitochondrial function in plant pathogens, potentially through the inhibition of succinate dehydrogenase (complex II) . The incorporation of the thiourea (carbamothioyl) moiety further expands the compound's research potential. Thiourea derivatives are extensively studied for their broad spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties . The presence of this group may also facilitate the formation of stable metal complexes, which can be useful in various catalytic and material science applications . Researchers may find value in this compound for exploring new therapeutic agents, developing novel agrochemicals, or as a building block in synthetic chemistry. Its structure, featuring multiple hydrogen bond donors and acceptors, makes it an interesting candidate for molecular docking studies and the investigation of enzyme-inhibitor interactions. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4OS/c12-9-2-1-7(3-8(9)10(13)18)16-11(17)6-4-14-15-5-6/h1-5H,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCDUZWVVYUMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CNN=C2)C(=S)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with a fluorophenyl halide in the presence of a base such as potassium carbonate.

    Addition of the carbamothioyl group: The final step includes the reaction of the intermediate compound with thiourea under reflux conditions to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Amines, thiols, and bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations:

  • Antitumor Activity: Compounds like 7a () replace the thiourea group with indole and phenylamino substituents, demonstrating antitumor efficacy.
  • Antifungal Activity : Trifluoromethyl and pyridinyl groups (e.g., 6a ) improve antifungal potency, likely due to enhanced lipophilicity and membrane penetration. The target compound’s thiourea group could introduce polar interactions absent in these analogs .
  • Herbicidal Activity : Pyrimidinyl-linked compounds (e.g., 5c ) achieve >90% inhibition via postemergence foliar application. The thiourea group in the target compound may compete with pyrimidine’s role in disrupting nucleotide synthesis but lacks direct evidence in herbicidal contexts .
  • Cannabinoid Receptor Antagonism: highlights the importance of halogenated aryl groups (e.g., 4-chlorophenyl) for CB1 receptor binding. The target compound’s 4-fluoro group may similarly enhance affinity but requires validation .

Pharmacokinetic and Electronic Properties

  • Thiourea vs. Methylthio Groups: describes methylthio (-SCH3) substituents contributing to antimalarial activity.
  • Fluorine Substitution : The 4-fluoro group in the target compound mirrors analogs in , where fluorine’s electronegativity enhances metabolic stability and π-π stacking with aromatic residues in target proteins .

Molecular Modeling and QSAR Insights

emphasizes the role of X-ray crystallography and QSAR in optimizing pyrazole carboxamides for receptor antagonism. While the target compound lacks structural activity data, its thiourea group could be modeled to assess interactions with enzymes like dihydrofolate reductase (antimalarial) or kinases (anticancer) .

Biological Activity

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring , a fluorophenyl group , and a carbamothioyl moiety . Its molecular formula is C11H9FN4OSC_{11}H_{9}FN_{4}OS with a molecular weight of 264.28 g/mol . The presence of the fluorine atom in the phenyl group may influence its biological activity by affecting lipophilicity and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site or allosteric sites of target enzymes, thereby altering their function. This interaction can lead to significant changes in metabolic pathways, such as those involved in inflammation or cancer cell proliferation.
  • Receptor Interaction : It may also engage with cellular receptors, influencing signaling pathways that regulate cell growth, apoptosis, and immune responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains .
  • Anticancer Potential : The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : There is evidence supporting its role as an anti-inflammatory agent, which could be useful in managing chronic inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-carbamothioyl-4-chlorophenyl)-1H-pyrazole-4-carboxamideChlorine instead of fluorineSimilar antimicrobial properties but varied potency
N-(3-carbamothioyl-4-bromophenyl)-1H-pyrazole-4-carboxamideBromine instead of fluorineExhibits different reactivity patterns
N-(3-carbamothioyl-4-methylphenyl)-1H-pyrazole-4-carboxamideMethyl group substitutionAffects solubility and biological activity

The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties, making it a valuable candidate for further research.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong potential as an antimicrobial agent .
  • Cancer Cell Line Testing : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective anticancer potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the pyrazole core followed by coupling with the fluorophenyl-thiocarbamoyl moiety. Key steps include:

  • Condensation reactions : Use coupling agents like EDCI or DCC to link the pyrazole-4-carboxylic acid derivative with the 3-carbamothioyl-4-fluoroaniline intermediate .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled pH (6–8) minimizes side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve regioselectivity during heterocycle formation .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the final product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to distinguish pyrazole protons (δ 7.2–8.5 ppm) and fluorophenyl groups (δ 6.8–7.6 ppm). The carbamothioyl (-NH-CS-NH₂) group shows characteristic NH signals at δ 9.5–10.5 ppm .
  • IR Spectroscopy : Confirm the carboxamide (C=O stretch at ~1650 cm⁻¹) and thiocarbamoyl (C=S stretch at ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ with accurate mass matching the molecular formula (e.g., C₁₁H₁₀F₂N₄OS requires m/z 297.05) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

  • Methodological Answer :

  • In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. IC₅₀ values can indicate inhibitory potency .
  • Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: MeOH/EtOAc). Use SHELXL for refinement to determine bond lengths/angles, confirming planarity of the pyrazole ring and spatial orientation of the thiocarbamoyl group .
  • Electron density maps : Analyze non-covalent interactions (e.g., hydrogen bonds between -NH and carbonyl groups) to explain stability and reactivity .

Q. What strategies address contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking vs. MD simulations : If docking predicts strong binding but assays show low activity, perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability over time .
  • Solubility vs. Activity : Poor aqueous solubility may mask true potency. Use HPLC to measure solubility and optimize formulations (e.g., PEG-based nanoemulsions) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Substituent variation : Replace the 4-fluorophenyl group with chloro- or methyl-substituted analogs to assess electronic effects on bioactivity .
  • Thiocarbamoyl vs. Carbamoyl : Compare bioactivity of the thiocarbamoyl (-NH-CS-NH₂) derivative with its carbamoyl (-NH-CO-NH₂) analog to evaluate sulfur’s role in target binding .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, BBB penetration, and hERG channel inhibition .
  • Metabolite identification : Perform in vitro microsomal assays (human liver microsomes) with LC-MS/MS to detect oxidative metabolites .

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